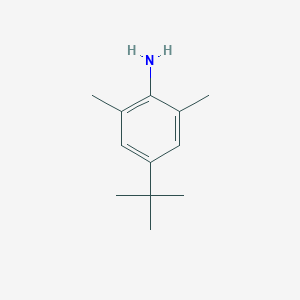

4-(Tert-Butyl)-2,6-Dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7H,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHGWEBJQVWINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361190 | |

| Record name | 4-tert-butyl-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42014-60-8 | |

| Record name | 4-tert-butyl-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Tert-Butyl)-2,6-Dimethylaniline (CAS No. 42014-60-8)

A Core Intermediate for Advanced Pharmaceutical and Materials Science Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(tert-Butyl)-2,6-dimethylaniline, a key substituted aniline with significant applications in organic synthesis, particularly within the pharmaceutical and materials science sectors. The document elucidates the compound's physicochemical properties, details its synthesis and characterization, and explores its role as a strategic building block in the development of complex molecules. Emphasis is placed on the practical application of this compound, supported by detailed experimental protocols and an analysis of its chemical reactivity. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a deep technical understanding of this versatile chemical intermediate.

Introduction: The Strategic Importance of Sterically Hindered Anilines

Substituted anilines are a cornerstone of modern medicinal chemistry and materials science, prized for their versatile reactivity and ability to serve as foundational scaffolds for a diverse array of functional molecules.[1] Within this class, this compound emerges as a compound of particular interest. Its structure is characterized by a bulky tert-butyl group at the para position and two methyl groups ortho to the amine functionality. This specific substitution pattern imparts unique properties, including increased lipophilicity and steric hindrance around the amino group, which can be strategically exploited to fine-tune the pharmacological and material properties of derivative compounds.[2]

The presence of the tert-butyl group can enhance metabolic stability by blocking potential sites of oxidation, a common challenge in drug development.[2] The ortho-methyl groups influence the conformation of the molecule and can modulate its binding affinity to biological targets. These structural features make this compound a valuable intermediate in the synthesis of high-performance materials and complex pharmaceutical agents, including kinase inhibitors and other targeted therapies.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 42014-60-8 | [4] |

| Molecular Formula | C₁₂H₁₉N | [4] |

| Molecular Weight | 177.29 g/mol | [4] |

| Appearance | Not specified, likely a solid or liquid at room temperature | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Expected to be soluble in organic solvents | |

| pKa | Data not available |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the Friedel-Crafts alkylation of 2,6-dimethylaniline. This electrophilic aromatic substitution reaction introduces the tert-butyl group at the para position, which is sterically accessible and electronically favored.

Diagram: Proposed Synthesis Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cresset-group.com [cresset-group.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Tert-butyl-2,6-dimethylaniline | C12H19N | CID 1229697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. 2,6-Dimethylaniline(87-62-7) 13C NMR spectrum [chemicalbook.com]

- 7. 4-tert-Butylaniline(769-92-6) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 4-(Tert-Butyl)-2,6-Dimethylaniline

Introduction: Understanding a Sterically Hindered Aniline

4-(tert-Butyl)-2,6-dimethylaniline, also known as 2-Amino-5-(tert-butyl)-m-xylene or 4-(tert-Butyl)-2,6-xylidine, is a substituted aniline that holds significant interest in synthetic organic chemistry.[1] Its unique structure, characterized by a bulky tert-butyl group para to the amino functionality and two methyl groups in the ortho positions, imparts distinct physical and chemical properties. These steric features are crucial in directing reaction pathways and influencing the characteristics of resulting molecules, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2] This guide provides a detailed examination of its core physical properties, offering a foundational understanding for professionals working with this compound.

Core Physical and Chemical Properties

The physical properties of a compound are paramount for its handling, purification, and application in synthesis. The following table summarizes the key physical data for this compound.

| Property | Value | Source |

| CAS Number | 42014-60-8 | [3][4][5] |

| Molecular Formula | C₁₂H₁₉N | [3][4] |

| Molecular Weight | 177.29 g/mol | [1][3][4] |

| Appearance | Not specified, but likely a liquid or low-melting solid at room temperature | [3] |

| Melting Point | 29-29.5 °C | [1] |

| Boiling Point | 96 °C | [1] |

| Flash Point | 111.8 °C | [1] |

| Refractive Index | 1.525 | [1] |

| pKa | 4.63 ± 0.10 | [1] |

Structural Influence on Physical Properties: A Diagrammatic Representation

The substitution pattern on the aniline ring is the primary determinant of its physical properties. The ortho-methyl groups and the para-tert-butyl group introduce significant steric hindrance around the amino group. This steric crowding influences the compound's basicity (pKa) by affecting the solvation of the corresponding anilinium ion. The bulky, nonpolar alkyl groups also dictate its solubility, favoring nonpolar organic solvents.

Caption: Figure 1: Interplay of functional groups and physical properties.

Spectroscopic Characterization: A Note for the Researcher

While specific spectra are not provided in the initial search results, standard spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the substitution pattern on the aromatic ring and the integrity of the alkyl groups. The proton NMR would be expected to show distinct signals for the aromatic protons, the amino protons, the two equivalent methyl groups, and the tert-butyl group, with characteristic chemical shifts and splitting patterns.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The N-H stretches of the primary amine would be prominent in the 3300-3500 cm⁻¹ region. C-H stretches for the alkyl and aromatic groups, as well as C=C stretches for the aromatic ring, would also be observable.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its molecular formula. The fragmentation pattern can also offer further structural clues.

Experimental Protocol: Melting Point Determination

The accurate determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid. Given that this compound has a melting point of 29-29.5 °C, it exists as a solid in cooler laboratory environments.[1]

Objective: To accurately determine the melting point range of a sample of this compound.

Materials:

-

Sample of this compound

-

Capillary tubes

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Methodology:

-

Sample Preparation:

-

Rationale: A finely powdered, dry sample ensures uniform heat transfer within the capillary tube.

-

Procedure: Place a small amount of the compound on a clean, dry watch glass. If necessary, gently crush the sample into a fine powder using a mortar and pestle.

-

-

Capillary Tube Loading:

-

Rationale: A properly packed sample of the correct height is crucial for an accurate reading.

-

Procedure: Tap the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. Repeat until a sample height of 2-3 mm is achieved.

-

-

Apparatus Setup:

-

Rationale: Correct placement in the heating block ensures the sample and the thermometer experience the same temperature.

-

Procedure: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned.

-

-

Melting Point Determination:

-

Rationale: A rapid initial heating saves time, but a slow ramp rate near the expected melting point is critical for accuracy.

-

Procedure:

-

Set the apparatus to heat rapidly to a temperature about 10-15 °C below the expected melting point (approximately 29 °C).

-

Once this temperature is reached, decrease the heating rate to 1-2 °C per minute.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

-

-

Data Interpretation:

-

Rationale: The melting point range provides an indication of purity.

-

Analysis: A pure compound will have a sharp melting range of 1-2 °C. Impurities typically depress and broaden the melting range. The observed range should be compared to the literature value of 29-29.5 °C.[1]

-

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

Hazards: This compound is classified as an irritant and may be harmful if it comes into contact with skin or is swallowed or inhaled.[3] It is important to consult the full Safety Data Sheet (SDS) before use.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[3] Avoid contact with skin and eyes.[3]

Conclusion

This compound is a sterically hindered aromatic amine with a well-defined set of physical properties. Its melting and boiling points, along with its pKa, are direct consequences of its unique molecular structure. A thorough understanding of these properties, verified through standard analytical procedures, is fundamental for its effective and safe use in research and development. The methodologies and data presented in this guide serve as a comprehensive resource for scientists and professionals in the field.

References

- 4-tert-butyl-N,N-dimethylaniline. MySkinRecipes. [Link]

- Synthesis of 2,3-bis{[4-(tert-butyl)-2,6-dimethyl]imino}butane.

- 4-Tert-butyl-2,6-dimethylaniline. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Structure, Properties, and Synthesis of 4-(tert-Butyl)-2,6-dimethylaniline

Abstract: 4-(tert-Butyl)-2,6-dimethylaniline is a substituted aromatic amine characterized by significant steric hindrance around the amino group due to the presence of two ortho-methyl substituents. This structural feature, combined with the electronic effects of the alkyl groups, imparts unique reactivity and physical properties to the molecule. It serves as a valuable building block in organic synthesis, particularly in the development of complex ligands for organometallic catalysis and as an intermediate for specialized polymers and potential pharmaceutical agents. This guide provides a comprehensive technical overview of its molecular structure, detailed spectroscopic characterization, a validated synthetic protocol, and critical safety information tailored for researchers and drug development professionals.

Part 1: Molecular Identity and Physicochemical Properties

This compound, systematically named 4-(1,1-dimethylethyl)-2,6-dimethylbenzenamine, is a derivative of aniline with a distinct substitution pattern that dictates its chemical behavior. The molecule possesses C₂ᵥ symmetry, which simplifies its spectroscopic signatures. The bulky tert-butyl group at the para position enhances its solubility in nonpolar organic solvents and influences the electronic density of the aromatic ring, while the two methyl groups flanking the amine functionality are the primary source of its steric inhibition.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 4-tert-butyl-2,6-dimethylaniline | [1] |

| CAS Number | 42014-60-8 | [1][2] |

| Molecular Formula | C₁₂H₁₉N | [1][2] |

| Molecular Weight | 177.29 g/mol | [1][2] |

| Synonyms | 2,6-dimethyl-4-tert-butylaniline, 4-(tert-butyl)-2,6-dimethylphenylamine | [1] |

| Flash Point | 135 °C (for HCl salt) | [3] |

| Boiling Point | 299.7 °C at 760 mmHg (for HCl salt) |[3] |

Sources

A Comprehensive Technical Guide to 4-(tert-Butyl)-2,6-dimethylaniline: Synthesis, Properties, and Applications

Abstract: This technical guide provides an in-depth examination of 4-(tert-butyl)-2,6-dimethylaniline, a sterically hindered aromatic amine with significant potential in specialized chemical synthesis. The document elucidates its formal nomenclature, physicochemical properties, and spectroscopic signature. Core sections are dedicated to detailed, field-proven protocols for its synthesis via Friedel-Crafts alkylation and its subsequent reactivity, exemplified by N-acylation. The guide analyzes its applications as a strategic building block in drug development, agrochemicals, and materials science, drawing parallels with structurally related industrial intermediates. Finally, a comprehensive overview of safety, handling, and toxicological data is presented to ensure responsible laboratory and industrial use. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and electronic properties of this compound.

Nomenclature and Chemical Identity

The compound in focus is an aniline derivative characterized by three alkyl substituents on the aromatic ring. The amino group (-NH₂) defines the parent aniline structure. Two methyl groups are located at positions 2 and 6 (ortho to the amino group), and a tertiary butyl group is at position 4 (para to the amino group).

Based on the substitution pattern, the formal International Union of Pure and Applied Chemistry (IUPAC) name is 4-tert-butyl-2,6-dimethylaniline .[1] This nomenclature precisely defines the connectivity of all constituent groups.

Key Identifiers:

-

IUPAC Name: 4-tert-butyl-2,6-dimethylaniline[1]

-

Synonyms: 2,6-dimethyl-4-tert-butylaniline, 4-(tert-butyl)-2,6-dimethylphenylamine[1]

Physicochemical and Spectroscopic Properties

The physical properties of 4-tert-butyl-2,6-dimethylaniline are dictated by its substituted aromatic structure. The tert-butyl group significantly increases its lipophilicity, while the aniline moiety allows for hydrogen bonding, albeit sterically hindered by the ortho-methyl groups.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 177.29 g/mol | [1][2] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| XLogP3 (Lipophilicity) | 3.6 | [1] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [1] |

| Hydrogen Bond Acceptors | 1 (from N) | [1] |

| Boiling Point | Not experimentally determined, estimated >200°C | Inferred |

Predicted Spectroscopic Data

While experimental spectra are not widely published, the ¹H and ¹³C NMR chemical shifts can be reliably predicted based on the electronic environment of each nucleus. These predictions are invaluable for reaction monitoring and product verification.

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.0-7.2 ppm (s, 2H): The two aromatic protons on carbons 3 and 5 are chemically equivalent and appear as a singlet due to symmetrical substitution.

-

δ 3.5-3.8 ppm (s, 2H): The amine (-NH₂) protons. The chemical shift can vary with concentration and solvent, and the peak may be broad.

-

δ 2.1-2.3 ppm (s, 6H): The six protons of the two equivalent methyl groups at positions 2 and 6.

-

δ 1.3 ppm (s, 9H): The nine protons of the equivalent methyl groups within the tert-butyl substituent.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~145 ppm: C4 (aromatic, attached to tert-butyl group).

-

δ ~142 ppm: C1 (aromatic, attached to -NH₂ group).

-

δ ~128 ppm: C3 & C5 (aromatic C-H).

-

δ ~122 ppm: C2 & C6 (aromatic, attached to methyl groups).

-

δ ~34 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~31.5 ppm: Methyl carbons of the tert-butyl group.

-

δ ~18 ppm: Methyl carbons at positions 2 and 6.

Synthesis and Manufacturing Principles

The synthesis of substituted anilines on an industrial scale often leverages robust catalytic processes. For 4-tert-butyl-2,6-dimethylaniline, a logical and scalable approach is the direct Friedel-Crafts alkylation of 2,6-dimethylaniline (also known as 2,6-xylidine).

Causality in Synthesis Design: The choice of 2,6-dimethylaniline as the starting material is strategic. The amino group is an ortho-, para-director. Since the ortho positions are already blocked by methyl groups, alkylation is strongly directed to the para position, leading to high regioselectivity for the desired product. Solid acid catalysts, such as modified zeolites (e.g., HZSM-5), are preferred in industrial settings over traditional Lewis acids (like AlCl₃) because they are reusable, less corrosive, and reduce hazardous waste streams.[3]

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol describes a laboratory-scale synthesis suitable for producing gram quantities of the target compound.

Step 1: Catalyst Activation

-

Place 5 g of HZSM-5 zeolite catalyst in a flask.

-

Heat under vacuum at 200°C for 4 hours to remove adsorbed water.

-

Allow to cool to room temperature under an inert atmosphere (N₂ or Ar).

Step 2: Reaction Setup

-

To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add the activated HZSM-5 catalyst (5 g).

-

Add 2,6-dimethylaniline (12.1 g, 0.1 mol) and 100 mL of a non-polar solvent like hexane.

-

Begin vigorous stirring to create a slurry.

Step 3: Alkylation

-

Heat the mixture to a gentle reflux (~70°C).

-

Add tert-butanol (9.3 g, 0.125 mol) dropwise from the dropping funnel over 30 minutes. The slight excess of the alkylating agent ensures complete conversion of the starting material.

-

Maintain the reaction at reflux for 6-8 hours. Monitor progress by TLC or GC-MS by periodically analyzing small aliquots.

Step 4: Workup and Purification

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to recover the solid catalyst. The catalyst can be washed with solvent, dried, and stored for reuse.

-

Wash the filtrate sequentially with 1 M HCl (2 x 50 mL) to remove any unreacted aniline, then with saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 4-tert-butyl-2,6-dimethylaniline.

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results to the predicted values in Section 2.2.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-tert-butyl-2,6-dimethylaniline.

Key Chemical Reactions and Reactivity

The reactivity of 4-tert-butyl-2,6-dimethylaniline is dominated by the nucleophilic amino group. However, the flanking ortho-methyl groups provide significant steric hindrance, which can modulate its reactivity compared to less substituted anilines. This steric shield makes reactions directly at the nitrogen atom more challenging but can also prevent unwanted side reactions.

A fundamental reaction for anilines in drug development and materials synthesis is N-acylation to form amides. This reaction is often used to install protecting groups or to link the aniline core to other molecular fragments.

Experimental Protocol: N-Acylation with Acetyl Chloride

This protocol details the formation of N-(4-tert-butyl-2,6-dimethylphenyl)acetamide.

Step 1: Reaction Setup

-

Dissolve 4-tert-butyl-2,6-dimethylaniline (8.85 g, 0.05 mol) in 100 mL of dichloromethane (DCM) in a 250 mL flask.

-

Add a tertiary amine base, such as triethylamine (7.0 mL, 0.05 mol), to act as an acid scavenger.

-

Cool the mixture to 0°C in an ice bath.

Step 2: Acylation

-

Slowly add acetyl chloride (3.9 g, 0.05 mol) dropwise to the stirred solution. An exothermic reaction will be observed, and a precipitate of triethylamine hydrochloride may form.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Workup and Purification

-

Wash the reaction mixture with water (2 x 50 mL), 1 M HCl (1 x 50 mL), and saturated NaHCO₃ solution (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude solid can be recrystallized from an ethanol/water mixture to yield the pure amide product.

Self-Validation: Confirm product formation via melting point analysis and NMR spectroscopy. The disappearance of the -NH₂ proton signal and the appearance of a new amide N-H signal and a methyl carbonyl signal in the ¹H NMR spectrum are indicative of a successful reaction.

N-Acylation Mechanism Diagram

Caption: General mechanism of base-mediated N-acylation of an aniline.

Applications in Research and Drug Development

Substituted anilines are cornerstone intermediates in the pharmaceutical and agrochemical industries.[4] 2,6-Dimethylaniline, for example, is a critical precursor to local anesthetics like lidocaine and bupivacaine.[4][5] The structural features of 4-tert-butyl-2,6-dimethylaniline make it a valuable building block for several reasons:

-

Modulation of Pharmacokinetic Properties: The bulky and lipophilic tert-butyl group is often incorporated into drug candidates to increase their solubility in lipids, which can enhance membrane permeability and absorption. It can also serve as a "metabolic shield," sterically blocking a potential site of enzymatic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the drug's half-life.

-

Sterically Demanding Ligands: In organometallic chemistry and catalysis, sterically hindered ligands are used to control the coordination number and geometry of a metal center. This control can fine-tune the catalyst's activity and selectivity. This aniline can be used to synthesize bulky phosphine or N-heterocyclic carbene (NHC) ligands.

-

Agrochemical Synthesis: The aniline scaffold is present in numerous fungicides and herbicides.[5] The specific substitution pattern of this molecule can be explored to develop new active ingredients with tailored properties, such as improved efficacy or a different resistance profile. For instance, 4-bromo-2,6-dimethylaniline is a key intermediate in the synthesis of the HIV drug Rilpivirine, highlighting the importance of this molecular framework.[6]

Safety, Handling, and Toxicology

As with all aniline derivatives, 4-tert-butyl-2,6-dimethylaniline must be handled with appropriate precautions. Aniline compounds can be toxic and are readily absorbed through the skin.

GHS Hazard Classification

Based on data for structurally similar anilines, the following hazards are anticipated.[7][8]

| Hazard Class | Statement |

| Acute Toxicity, Oral | Harmful if swallowed. |

| Acute Toxicity, Dermal | Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Harmful if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[7] |

| Specific Target Organ Toxicity (Single) | May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood to minimize inhalation exposure.[9]

-

Eye Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory to prevent skin contact.[7]

-

Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[10]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Conclusion

This compound is a specialized chemical intermediate whose value lies in its unique combination of steric and electronic properties. Its IUPAC name, 4-tert-butyl-2,6-dimethylaniline, precisely describes a structure poised for applications in fields requiring high regioselectivity and modulated reactivity. The synthetic protocols outlined in this guide provide a reliable pathway to its production, while the analysis of its potential applications underscores its utility as a strategic building block in medicinal chemistry, catalysis, and materials science. Adherence to strict safety protocols is paramount when handling this compound to mitigate potential health risks. As research continues, this versatile aniline derivative is likely to find further use in the development of novel, high-performance molecules.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 1229697, 4-Tert-butyl-2,6-dimethylaniline". PubChem, [Link].

- PrepChem. "Synthesis of 4-tert.-butylaniline". PrepChem.com, [Link].

- Google Patents. "CN114773206B - Synthesis method of o-tert-butylaniline".

- Google Patents. "CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof".

- ResearchGate. "N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties".

- Google Patents. "US3931298A - Chemical process for forming 2,6-dimethylaniline".

- NINGBO INNO PHARMCHEM CO.,LTD. "The Crucial Role of 2,6-Dimethylaniline in Modern Pharmaceutical Synthesis". Ningbo Inno Pharmchem Co., Ltd., [Link].

- Wikipedia. "2,6-Xylidine". Wikipedia, The Free Encyclopedia, [Link].

- NINGBO INNO PHARMCHEM CO.,LTD. "4-Bromo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis". Ningbo Inno Pharmchem Co., Ltd., [Link].

Sources

- 1. 4-Tert-butyl-2,6-dimethylaniline | C12H19N | CID 1229697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. 2,6-Xylidine - Wikipedia [en.wikipedia.org]

- 6. innospk.com [innospk.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

4-(Tert-Butyl)-2,6-Dimethylaniline synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(tert-Butyl)-2,6-dimethylaniline

Authored by: A Senior Application Scientist

Introduction

This compound is a sterically hindered aniline derivative of significant interest in the development of catalysts, ligands, and specialty polymers. Its unique structural features, characterized by the bulky tert-butyl group at the para position and two methyl groups flanking the amino functionality, impart distinct electronic and steric properties. These attributes are pivotal in applications such as frustrated Lewis pair chemistry, single-site polymerization catalysis, and as a synthetic intermediate for complex organic molecules. This guide provides a comprehensive overview of the primary synthetic pathway to this compound, delving into the reaction mechanism, a detailed experimental protocol, and critical process considerations to ensure high yield and purity.

Primary Synthesis Pathway: Electrophilic Aromatic Substitution via Friedel-Crafts Alkylation

The most direct and industrially scalable route to this compound is the Friedel-Crafts alkylation of 2,6-dimethylaniline. This classic electrophilic aromatic substitution (EAS) reaction introduces the tert-butyl group onto the aromatic ring.[1] The inherent directing effects of the substituents on the starting aniline play a crucial role in the regioselectivity of this transformation.

Mechanistic Insights

The synthesis commences with the generation of a stable tert-butyl carbocation, a potent electrophile.[2][3] This is typically achieved by reacting a tert-butylating agent, such as tert-butanol or tert-butyl chloride, with a strong acid catalyst. The choice of catalyst is critical; while strong Lewis acids like aluminum chloride (AlCl₃) are effective, proton acids such as sulfuric acid (H₂SO₄) can also be employed, particularly when using an alcohol as the alkylating agent.[4]

The amino group (-NH₂) and the two methyl groups (-CH₃) of 2,6-dimethylaniline are both activating and ortho-, para-directing. However, the two ortho positions to the amino group are already occupied by the methyl groups. The positions ortho to the methyl groups are sterically hindered by the adjacent amino and methyl groups. Consequently, the incoming electrophile is predominantly directed to the para position, which is sterically accessible and electronically enriched.

The reaction proceeds through the following key steps:

-

Formation of the Electrophile: The acid catalyst protonates the hydroxyl group of tert-butanol, leading to the formation of a good leaving group (water). Subsequent loss of water generates the stable tertiary tert-butyl carbocation.[4]

-

Nucleophilic Attack: The electron-rich aromatic ring of 2,6-dimethylaniline acts as a nucleophile, attacking the tert-butyl carbocation. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex.[3]

-

Deprotonation: A weak base, such as the conjugate base of the acid catalyst or another molecule of the starting aniline, abstracts a proton from the carbon atom bearing the new tert-butyl group, restoring the aromaticity of the ring and yielding the final product.[3]

Experimental Protocol: Synthesis of this compound

This protocol details a laboratory-scale synthesis utilizing tert-butanol as the alkylating agent and sulfuric acid as the catalyst.

Materials and Equipment

| Material | Formula | Molar Mass ( g/mol ) |

| 2,6-Dimethylaniline | C₈H₁₁N | 121.18 |

| tert-Butanol | C₄H₁₀O | 74.12 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

| Round-bottom flask | - | - |

| Magnetic stirrer and stir bar | - | - |

| Dropping funnel | - | - |

| Ice bath | - | - |

| Separatory funnel | - | - |

| Rotary evaporator | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylaniline (0.1 mol, 12.12 g) in a suitable solvent like dichloromethane or conduct the reaction neat. Place the flask in an ice bath to maintain a low temperature.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.2 mol, 10.9 mL) to the stirred solution of 2,6-dimethylaniline. The addition should be dropwise to control the exothermic reaction.

-

Addition of Alkylating Agent: In a dropping funnel, place tert-butanol (0.12 mol, 11.2 mL). Add the tert-butanol dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Carefully quench the reaction by pouring the mixture over crushed ice. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as hexane to yield pure this compound.

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the Friedel-Crafts alkylation of 2,6-dimethylaniline.

Caption: Friedel-Crafts alkylation pathway for the synthesis of this compound.

Alternative Synthesis Considerations

While Friedel-Crafts alkylation is the most common approach, other methods for introducing a tert-butyl group could be considered, though they are often less direct. For instance, a multi-step sequence involving the introduction of a different functional group at the para position followed by its conversion to a tert-butyl group is theoretically possible but adds complexity and is likely to result in lower overall yields.

Data Summary for Synthesis Parameters

| Parameter | Condition | Rationale |

| Starting Material | 2,6-Dimethylaniline | Provides the core aniline structure with ortho-directing methyl groups. |

| Alkylating Agent | tert-Butanol | A readily available and effective source for the tert-butyl carbocation. |

| Catalyst | Sulfuric Acid | A strong proton acid that facilitates the formation of the electrophile. |

| Temperature | 0-10 °C (initial) | Controls the exothermic reaction and minimizes potential side reactions. |

| Reaction Time | 4-6 hours | Allows for the reaction to proceed to completion. |

| Workup | Neutralization and Extraction | Isolates the organic product from the aqueous acidic medium. |

| Purification | Vacuum Distillation or Recrystallization | Removes unreacted starting materials and byproducts to yield the pure compound. |

Conclusion

The synthesis of this compound is efficiently achieved through the Friedel-Crafts alkylation of 2,6-dimethylaniline. A thorough understanding of the electrophilic aromatic substitution mechanism, careful control of reaction conditions, and appropriate purification techniques are paramount to obtaining a high yield of the desired product. This guide provides the foundational knowledge and a practical protocol for researchers and professionals in the field of drug development and materials science to successfully synthesize this valuable chemical intermediate.

References

- Benchchem. (n.d.). Protocol for N-alkylation of 2,6-Diethylaniline using Pd/C Catalyst.

- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2,6-Dimethylaniline.

- ResearchGate. (2015). Synthesis of 2,3-bis{[4-(tert-butyl)-2,6-dimethyl]imino}butane.

- Google Patents. (n.d.). US4183868A - Process for the preparation of 2,6-dialkyl-N-alkylanilines.

- Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.

- ResearchGate. (n.d.). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties.

- ResearchGate. (n.d.). Friede–Crafts alkylation of N,N-dimethylaniline.

- Benchchem. (n.d.). An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,6-Dimethylaniline.

- Supporting Information. (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross.

- Chemistry 211 Experiment 1. (2012).

- ChemicalBook. (n.d.). 4-tert-Butylaniline synthesis.

- PubChem. (n.d.). 4-tert-Butyl-2,6-dimethylaniline.

- YouTube. (2021). Dimethylaniline : Synthesis.

- Eastern Kentucky University. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.

- Benchchem. (n.d.). Application Notes and Protocols for Friedel-Crafts Alkylation using tert-Butyl Chloride.

- Wikipedia. (n.d.). Dimethylaniline.

- EduBirdie. (n.d.). Friedel-Crafts Alkylation | Eastern Kentucky University.

- Echemi. (n.d.). 4-tert-Butyl-2,6-dimethylaniline.

- Organic Syntheses. (n.d.). Procedure.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Tert-Butyl)-2,6-Dimethylaniline

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(tert-butyl)-2,6-dimethylaniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for the acquisition and interpretation of the spectrum, culminating in a detailed peak-by-peak assignment.

Introduction

This compound is a substituted aromatic amine with a distinct substitution pattern that gives rise to a well-resolved and informative ¹H NMR spectrum. The strategic placement of a bulky tert-butyl group and two methyl groups on the aniline ring provides an excellent case study for understanding the interplay of electronic and steric effects on proton chemical shifts. A thorough understanding of its NMR spectrum is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The structure of this compound dictates the number of distinct proton environments, their chemical shifts, and their coupling patterns. The molecule possesses a plane of symmetry along the C1-C4 axis, which simplifies the spectrum by rendering the two methyl groups at positions 2 and 6 chemically equivalent, and the two aromatic protons at positions 3 and 5 also equivalent.

Based on this symmetry, we anticipate four distinct signals in the ¹H NMR spectrum:

-

Tert-butyl Protons: A singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

Methyl Protons: A singlet arising from the six equivalent protons of the two methyl groups at the C2 and C6 positions.

-

Aromatic Protons: A singlet from the two equivalent aromatic protons at the C3 and C5 positions.

-

Amine Protons: A broad singlet corresponding to the two protons of the primary amine group (-NH₂).

The predicted chemical shifts are influenced by the electronic properties of the substituents. The amino group (-NH₂) is a powerful electron-donating group, which increases the electron density at the ortho and para positions of the aromatic ring through resonance. This increased electron density leads to magnetic shielding, causing the corresponding protons to resonate at a lower chemical shift (upfield). Conversely, the alkyl groups (methyl and tert-butyl) are weakly electron-donating through an inductive effect.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standardized and well-documented experimental procedure is paramount for obtaining a high-quality and reproducible ¹H NMR spectrum.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the analyte. Deuterated chloroform (CDCl₃) is a common and effective choice for this compound.

-

Concentration: Prepare a solution by dissolving 5-10 mg of high-purity this compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.

Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard one-pulse experiment is sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans ensures proper relaxation of the protons.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to encompass all expected signals.

-

The following diagram illustrates the workflow for acquiring the ¹H NMR spectrum.

Caption: Experimental workflow for ¹H NMR analysis.

¹H NMR Spectrum Analysis and Peak Assignment

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| a - Tert-butyl Protons | ~1.25 | Singlet | 9H | The tert-butyl group is in the aliphatic region and its protons are equivalent, appearing as a sharp singlet. Its position is slightly downfield due to the influence of the aromatic ring. |

| b - Methyl Protons | ~2.17 | Singlet | 6H | The two methyl groups are ortho to the electron-donating amino group, but also on the aromatic ring, which places them in a slightly deshielded environment compared to simple alkanes. Their equivalence leads to a single singlet. |

| c - Amine Protons | ~3.5 (broad) | Singlet (broad) | 2H | The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and exchange. A broad singlet is expected. |

| d - Aromatic Protons | ~6.95 | Singlet | 2H | These protons are meta to the strongly electron-donating amino group and ortho to the weakly electron-donating methyl groups. The net effect is significant shielding, shifting them upfield from the typical aromatic region of benzene (7.34 ppm). Their equivalence results in a singlet. |

The following diagram illustrates the chemical structure of this compound with the different proton environments labeled.

Caption: Labeled proton environments in this compound.

Conclusion

The ¹H NMR spectrum of this compound is a clear and illustrative example of how molecular structure and symmetry govern spectroscopic outcomes. The presence of four distinct singlets provides a unique fingerprint for this molecule, allowing for its unambiguous identification. The predicted chemical shifts, based on established principles of substituent effects, offer a robust framework for interpreting experimental data. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently acquire, interpret, and utilize the ¹H NMR spectrum of this important chemical compound.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-depth Technical Guide to the ¹³C NMR of 4-(Tert-Butyl)-2,6-Dimethylaniline

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development and chemical sciences, a comprehensive understanding of spectral data is paramount for structural elucidation and verification. This guide offers an in-depth analysis of the ¹³C NMR spectrum of 4-(tert-butyl)-2,6-dimethylaniline, a substituted aromatic amine. We will delve into the theoretical principles governing the chemical shifts, provide a detailed assignment of the carbon signals, and present a robust experimental protocol for acquiring high-quality ¹³C NMR data for this and similar compounds. The causality behind the spectral characteristics will be explained through an examination of substituent effects, offering a field-proven perspective on spectral interpretation.

Molecular Structure and Predicted ¹³C NMR Spectrum

The structure of this compound features a benzene ring with three substituents: a tert-butyl group at the para position (C4) and two methyl groups at the ortho positions (C2 and C6) relative to the amino group. This substitution pattern leads to a unique electronic environment for each carbon atom in the molecule, which is reflected in its ¹³C NMR spectrum.

Due to the symmetry of the molecule (a C2 axis passing through C1 and C4), we expect to see a total of 8 distinct signals in the proton-decoupled ¹³C NMR spectrum: 4 signals for the aromatic carbons and 4 signals for the aliphatic carbons.

Predicted ¹³C NMR Chemical Shifts

The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment of each carbon atom. The electron-donating amino group and the alkyl substituents influence the electron density of the aromatic ring, causing characteristic upfield and downfield shifts. The predicted chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of substituent effects and data from related compounds such as 2,6-dimethylaniline and 4-tert-butylaniline.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale for Chemical Shift |

| C1 | ~142 | Aromatic (quaternary) | Attached to the electron-donating amino group, resulting in a downfield shift. |

| C2, C6 | ~128 | Aromatic (quaternary) | Substituted with methyl groups, leading to a downfield shift compared to unsubstituted carbons. |

| C3, C5 | ~125 | Aromatic (CH) | Shielded by the ortho and para substituents. |

| C4 | ~140 | Aromatic (quaternary) | Attached to the tert-butyl group, experiencing a downfield shift. |

| C(CH₃)₂ | ~34 | Aliphatic (quaternary) | Quaternary carbon of the tert-butyl group. |

| C(CH₃)₃ | ~31 | Aliphatic (CH₃) | Methyl carbons of the tert-butyl group. |

| 2,6-CH₃ | ~18 | Aliphatic (CH₃) | Methyl carbons attached to the aromatic ring. |

Expert Analysis of Substituent Effects

The predicted chemical shifts can be rationalized by considering the electronic and steric effects of the substituents on the aniline ring.

-

Amino Group (-NH₂): The amino group is a strong activating group, meaning it donates electron density to the aromatic ring through resonance. This increases the electron density at the ortho and para positions (C2, C4, C6), which would typically lead to an upfield shift (lower ppm) for these carbons. However, the ipso-carbon (C1) directly attached to the nitrogen experiences a deshielding effect and appears downfield.

-

Methyl Groups (-CH₃): The two methyl groups at the C2 and C6 positions are weakly activating and electron-donating through an inductive effect. This contributes to a slight shielding of the ring carbons. However, their presence also introduces steric hindrance. This steric crowding can influence the planarity of the amino group with the benzene ring, potentially altering the degree of resonance and affecting the chemical shifts of the ring carbons[1]. In sterically hindered anilines, the donor properties of the amino group can be diminished[1].

-

Tert-Butyl Group (-C(CH₃)₃): The tert-butyl group at the C4 position is also a weak electron-donating group through induction. It causes a characteristic downfield shift for the ipso-carbon (C4) to which it is attached.

The interplay of these electronic and steric effects results in the predicted chemical shift pattern. The downfield shifts of the quaternary carbons (C1, C2, C4, C6) are a cumulative result of their substitution and the electronic nature of the attached groups. The methine carbons (C3, C5) are consequently shielded relative to the other aromatic carbons.

Visualizing the Molecular Structure and Carbon Environments

The following diagram illustrates the molecular structure of this compound with the carbon atoms labeled for clarity in the context of ¹³C NMR assignments.

Caption: Molecular structure of this compound with key carbon environments.

Experimental Protocol for ¹³C NMR Acquisition

A self-validating and robust protocol is essential for obtaining high-quality and reproducible ¹³C NMR data. The following step-by-step methodology is recommended for the analysis of this compound.

Sample Preparation

The quality of the NMR sample is critical for obtaining a high-resolution spectrum.

-

Analyte Purity: Ensure the this compound sample is of high purity (>95%) to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte. Deuterated chloroform (CDCl₃) is a suitable choice for this nonpolar aromatic amine.

-

Concentration: For a standard ¹³C NMR experiment, dissolve approximately 50-100 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz (or higher) spectrometer.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A spectral width of approximately 240 ppm is sufficient to cover the expected chemical shift range for both aliphatic and aromatic carbons.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, especially the quaternary carbons, which have longer relaxation times. For quantitative analysis, a much longer relaxation delay would be necessary.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is reasonable, and this can be adjusted based on the sample concentration and desired signal-to-noise ratio.

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate peak integration and presentation.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Workflow for Spectral Analysis

The following workflow ensures a systematic and accurate interpretation of the acquired ¹³C NMR spectrum.

Caption: A streamlined workflow for ¹³C NMR spectral analysis.

Conclusion

This in-depth technical guide provides a comprehensive overview of the ¹³C NMR spectroscopy of this compound. By understanding the interplay of substituent effects, researchers can confidently predict and interpret the ¹³C NMR spectrum of this and related substituted anilines. The detailed experimental protocol and data analysis workflow serve as a practical resource for obtaining high-quality, reliable data, which is fundamental in the fields of chemical research and drug development. The principles and methodologies outlined herein are designed to uphold the highest standards of scientific integrity and provide a solid foundation for structural elucidation using ¹³C NMR.

References

- Gawinecki, R., Kolehmainen, E., Ośmiałowski, B., & Zakrzewska, A. (2005). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(2), 57-69. [Link]

Sources

FT-IR spectrum of 4-(Tert-Butyl)-2,6-Dimethylaniline

An In-Depth Technical Guide to the FT-IR Spectrum of 4-(Tert-Butyl)-2,6-Dimethylaniline

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical basis for the compound's spectral features, offers a predictive interpretation, and outlines a robust experimental protocol for acquiring a high-fidelity spectrum. The narrative is grounded in the principles of vibrational spectroscopy, explaining the causality behind spectral assignments and experimental design to ensure scientific integrity and practical utility.

Introduction: The Molecular Identity of this compound

This compound (CAS No: 54332-93-3) is a sterically hindered primary aromatic amine.[1][2] Its structure, featuring a bulky tert-butyl group and two methyl groups flanking the amine functionality, imparts unique chemical properties that are of interest in synthetic chemistry, particularly in the formation of specialized ligands and polymers.[1][3][4]

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[5][6] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific, quantized frequencies. An FT-IR spectrum, a plot of infrared intensity versus wavenumber, serves as a unique molecular "fingerprint."[5] By analyzing the position, intensity, and shape of absorption bands, we can identify the functional groups present and elucidate the overall molecular architecture. This guide will predict and interpret these features for this compound.

Caption: Molecular Structure of this compound.

Predictive Analysis of the FT-IR Spectrum

The can be logically deconstructed by examining the characteristic vibrations of its constituent parts: the primary aromatic amine, the aliphatic tert-butyl and methyl groups, and the substituted aromatic ring.

High-Frequency Region (> 2800 cm⁻¹): N-H and C-H Stretching Vibrations

This region is dominated by the stretching vibrations of bonds to hydrogen.

-

N-H Stretching (Primary Aromatic Amine): As a primary amine (R-NH₂), the molecule will exhibit two distinct N-H stretching bands.[7] These correspond to the asymmetric stretch (higher frequency) and the symmetric stretch (lower frequency).[8] For aromatic amines, these bands typically appear in the 3300-3500 cm⁻¹ range and are characteristically sharper and weaker than O-H bands.[7][9][10] The steric hindrance from the adjacent methyl groups may slightly influence the position and intensity of these bands.

-

Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring gives rise to weak to medium intensity bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[11][12][13] The presence of absorption in this specific window is a reliable indicator of unsaturation (aromatic or alkene).[14]

-

Aliphatic C-H Stretching: The numerous C-H bonds of the tert-butyl and two methyl groups will produce strong, sharp absorption bands just below 3000 cm⁻¹, in the 2850-2970 cm⁻¹ range.[12][13][15] This region will be a composite of asymmetric and symmetric stretches of the methyl (CH₃) groups.

Mid-Frequency Region (1400-2000 cm⁻¹): Double Bonds and Bending Vibrations

This area reveals information about the aromatic ring and key bending modes.

-

N-H Bending (Scissoring): The in-plane bending vibration of the primary amine group is expected to produce a distinct band in the 1580-1650 cm⁻¹ range.[7][9][16] This peak can sometimes overlap with the aromatic C=C stretching bands.

-

Aromatic C=C Ring Stretching: The stretching vibrations within the benzene ring are a hallmark of aromatic compounds and typically produce two or more distinct bands in the 1400-1600 cm⁻¹ region.[11][12] Expect characteristic absorptions near 1600 cm⁻¹ and 1500 cm⁻¹ .

-

Aliphatic C-H Bending: The bending (deformation) vibrations of the methyl groups will be prominent here. An asymmetric deformation is expected around 1450-1470 cm⁻¹ , while a symmetric "umbrella" deformation will appear around 1370-1390 cm⁻¹ .[12] The tert-butyl group often shows a characteristic split peak for its symmetric C-H bending.

-

Overtone Bands: The region from 1665-2000 cm⁻¹ may show a pattern of weak bands. These are overtones or combination bands of the C-H out-of-plane bending vibrations, and their pattern can sometimes be used to confirm the ring's substitution pattern.[11][17]

Fingerprint Region (< 1400 cm⁻¹): Complex Vibrations

This region contains a high density of complex vibrations, including C-N stretching and out-of-plane bending, that are unique to the molecule's overall structure.

-

C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band, typically between 1250-1335 cm⁻¹ .[7][9] This is a key diagnostic peak for this class of compounds.

-

C-H Out-of-Plane (OOP) Bending: The C-H bonds on the aromatic ring bend out of the plane of the ring, producing strong absorptions in the 675-900 cm⁻¹ range. The exact position of these bands is highly diagnostic of the substitution pattern on the ring.[11] For the 1,2,3,5-tetrasubstitution pattern of this molecule, a strong band would be expected in the lower end of this range.

-

N-H Wagging: A broad, often strong, band due to the out-of-plane wagging of the N-H bonds can be observed between 665-910 cm⁻¹ .[7]

Summary of Predicted FT-IR Data

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3400 - 3500 | Medium, Sharp | Asymmetric N-H Stretch | Primary Aromatic Amine |

| 3300 - 3400 | Medium, Sharp | Symmetric N-H Stretch | Primary Aromatic Amine |

| 3000 - 3100 | Weak-Medium | Aromatic C-H Stretch | Aromatic Ring |

| 2850 - 2970 | Strong, Sharp | Aliphatic C-H Stretch | -CH₃ & -C(CH₃)₃ |

| 1580 - 1650 | Medium | N-H Bending (Scissoring) | Primary Aromatic Amine |

| ~1600 & ~1500 | Medium-Strong | C=C Ring Stretching | Aromatic Ring |

| 1450 - 1470 | Medium | Asymmetric CH₃ Bending | -CH₃ & -C(CH₃)₃ |

| 1370 - 1390 | Medium | Symmetric CH₃ Bending | -CH₃ & -C(CH₃)₃ |

| 1250 - 1335 | Strong | Aromatic C-N Stretch | Aromatic Amine |

| 675 - 900 | Strong | Aromatic C-H OOP Bending | Aromatic Ring |

| 665 - 910 | Broad, Strong | N-H Wagging | Primary Aromatic Amine |

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum via ATR

To ensure the collection of a reliable and reproducible spectrum, the use of an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended. This technique is ideal for solid samples, requiring minimal preparation.

Step-by-Step Methodology

-

Instrument Preparation and Setup:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Verify that the ATR accessory (typically with a diamond or zinc selenide crystal) is correctly installed.

-

Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove any residual contaminants. This step is critical to prevent spectral artifacts.

-

-

Background Collection (Self-Validation):

-

With the clean, empty ATR crystal in position, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.

-

Causality: The instrument software will automatically subtract this background from the sample spectrum. An accurate background scan is the single most important step for ensuring data integrity, as it removes environmental and instrumental contributions, isolating the sample's true absorption profile.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of solid this compound powder onto the center of the ATR crystal.

-

Lower the ATR press arm and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. Typical parameters for a high-quality spectrum are:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

-

Data Processing and Cleaning:

-

After acquisition, remove the sample from the ATR crystal and clean the crystal surface thoroughly as described in Step 1.

-

Use the spectrometer software to perform any necessary baseline corrections or ATR corrections if required.

-

Label the significant peaks with their corresponding wavenumbers for analysis.

-

Caption: Experimental Workflow for ATR FT-IR Spectroscopy.

Conclusion: A Tool for Verification and Discovery

The is rich with information, providing clear signatures for its primary amine, aromatic, and aliphatic functionalities. The predictive analysis detailed in this guide, based on established spectroscopic principles, offers a reliable framework for identifying the compound and verifying its purity. By following the rigorous experimental protocol, researchers can confidently acquire high-quality data to support their work in synthesis, quality control, and materials development. The spectrum serves not just as a fingerprint for identity but as a validation of molecular integrity.

References

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. [Link]

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]

- Arivazhagan, M., & Arjunan, V. (2010). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- LibreTexts Chemistry. (2019). 25.5 Spectroscopic Properties. [Link]

- LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]

- Fiveable. (n.d.). N-H Stretching Definition. [Link]

- Illinois State University. (2015).

- LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

- Elliott, J. J., & Mason, S. F. (1959). The Frequencies and Intensities of the N-H Stretching Vibrations in Primary Amines. Part II. Polycyclic Aromatic Amines. Journal of the Chemical Society. [Link]

- Unspecified Author. (n.d.).

- Howard, D. L., et al. (2000). CH stretching vibrational overtone spectra of tert-butylbenzene, tert-butyl chloride, and tert-butyl iodide. The Journal of Chemical Physics. [Link]

- Subagio, A., & Morita, N. (2023). Study of the composition of aromatic hydrocarbons using IR spectroscopy. International Journal of Advanced Scientific Research. [Link]

- Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

- National Center for Biotechnology Information. (n.d.). Crystal structure of 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane. PubMed Central. [Link]

- University of Colorado Boulder. (n.d.). Interpreting Infrared Spectra Handout. [Link]

- National Center for Biotechnology Information. (n.d.). 4-Tert-butyl-2,6-dimethylaniline. PubChem. [Link]

- NIST. (n.d.). Aniline, 2,6-di-tert-butyl-4-methyl-. NIST Chemistry WebBook. [Link]

- CAS SciFinder. (n.d.). 4-tert-Butylaniline. [Link]

- MySkinRecipes. (n.d.). 4-tert-butyl-N,N-dimethylaniline. [Link]

- ResearchGate. (2015). Infrared spectroscopy of aniline (C6H5NH2)

- International Journal of Scientific & Engineering Research. (2013).

- University of California, Irvine. (2013). Spectroscopy of the C−H Stretching Vibrational Band in Selected Organic Molecules. UCI Department of Chemistry. [Link]

- ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... [Link]

- ResearchGate. (1979).

- ResearchGate. (n.d.). A comparison of the finger print region of the infrared spectra of aniline in nitrogen.... [Link]

- PrepChem. (n.d.). Synthesis of 4-tert.-butylaniline. [Link]

- NIST. (n.d.). Aniline, n-tert-butyl-. NIST Chemistry WebBook. [Link]

- National Center for Biotechnology Information. (n.d.). 2,6-Dimethylaniline. PubChem. [Link]

- Royal Society of Chemistry. (2013). Practical catalytic method for synthesis of sterically hindered anilines. [Link]

- ResearchGate. (2001). Vibrational spectra of t-butyl alcohol, t-butylamine and t-butyl alcohol + t-butylamine binary liquid mixtures. [Link]

Sources

- 1. Crystal structure of 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Tert-butyl-2,6-dimethylaniline | C12H19N | CID 1229697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-tert-Butylaniline (769-92-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. web.williams.edu [web.williams.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. allscientificjournal.com [allscientificjournal.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-Depth Technical Guide to the Mass Spectrometry of 4-(Tert-Butyl)-2,6-Dimethylaniline

This guide provides a comprehensive technical overview of the mass spectrometric behavior of 4-(tert-butyl)-2,6-dimethylaniline (CAS 42014-60-8), a substituted aniline of interest in pharmaceutical and chemical synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification, characterization, and quality control of complex organic molecules.

Introduction: The Analytical Significance of this compound

This compound is an aromatic amine with a molecular formula of C₁₂H₁₉N and a monoisotopic mass of approximately 177.15 Da.[1] Its structure, featuring a sterically hindered aniline core with a prominent tert-butyl group, presents a unique fragmentation pattern in mass spectrometry. Understanding this fragmentation is crucial for its unambiguous identification in complex matrices and for distinguishing it from structural isomers. Electron Ionization (EI) mass spectrometry is a powerful technique for this purpose, as it induces reproducible fragmentation patterns that serve as a molecular fingerprint.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways

While a publicly available, peer-reviewed mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization can be reliably predicted based on established principles of organic mass spectrometry and data from structurally analogous compounds. The key structural features influencing fragmentation are the tert-butyl group, the methyl groups ortho to the amine, and the aniline moiety itself.

The predicted major ions in the EI mass spectrum of this compound are summarized in the table below:

| Predicted m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 177 | [C₁₂H₁₉N]⁺• | Molecular Ion | Moderate |

| 162 | [C₁₁H₁₆N]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group (Benzylic cleavage) | High (likely Base Peak) |

| 147 | [C₁₀H₁₃N]⁺ | Loss of two methyl radicals (•CH₃) | Low |

| 134 | [C₉H₁₂N]⁺ | Loss of a propyl radical (•C₃H₇) or rearrangement and loss of propene | Moderate |

| 119 | [C₈H₉N]⁺ | Further fragmentation of the [M-15]⁺ ion | Moderate |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes | Low to Moderate |

| 77 | [C₆H₅]⁺ | Phenyl cation | Low |

| 57 | [C₄H₉]⁺ | tert-Butyl cation | Moderate |

The Dominant Fragmentation Pathway: Benzylic Cleavage of the Tert-Butyl Group

The most characteristic and energetically favorable fragmentation pathway for this compound is the loss of a methyl radical (•CH₃) from the tert-butyl group. This is a classic example of benzylic cleavage, where the bond beta to the aromatic ring is broken. This process results in the formation of a highly stable secondary benzylic carbocation at m/z 162.

The stability of this cation is the primary reason why the peak at m/z 162 is predicted to be the base peak in the spectrum. This fragmentation is consistently observed in other tert-butyl substituted aromatic compounds. For instance, the mass spectrum of the related compound, 4-t-butylbenzeneamine, also shows a prominent M-15 peak.

Secondary Fragmentation Pathways

Following the initial loss of a methyl group, the [M-15]⁺ ion can undergo further fragmentation. These secondary fragmentations, while resulting in less intense peaks, are also diagnostic.

-

Loss of Propene: A common rearrangement and elimination pathway in alkyl-substituted aromatic ions can lead to the loss of a neutral propene molecule (C₃H₆) from the [M-15]⁺ ion, resulting in a fragment at m/z 119.

-

Formation of the Tert-Butyl Cation: Cleavage of the bond between the tert-butyl group and the aromatic ring can lead to the formation of the stable tert-butyl cation ([C₄H₉]⁺) at m/z 57.

-

Aniline-related Fragmentations: While the tert-butyl group dominates the initial fragmentation, fragmentations characteristic of the aniline core can also occur, though to a lesser extent due to the stability of the benzylic cation. These can include the loss of HCN from smaller fragments.

Experimental Protocol for GC-MS Analysis

To obtain a high-quality mass spectrum of this compound, a gas chromatography-mass spectrometry (GC-MS) system is the instrument of choice. The following is a self-validating, field-proven protocol.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as methanol or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. This concentration range is typically sufficient for obtaining a strong signal without saturating the detector.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

GC Column: A non-polar column such as a HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good peak shape and separation.

-

Injection: 1 µL of the working solution should be injected in splitless mode to maximize sensitivity.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

This protocol ensures the volatilization of the analyte, its efficient separation from any potential impurities, and the generation of a reproducible mass spectrum. The use of a standard non-polar column and a typical temperature program makes this method robust and transferable between laboratories.

Conclusion: A Reliable Fingerprint for Identification

The mass spectrometry of this compound is characterized by a dominant and highly diagnostic fragmentation pathway: the loss of a methyl radical from the tert-butyl group to form a stable benzylic cation at m/z 162. This, along with other secondary fragmentations, provides a unique molecular fingerprint that allows for its confident identification. The GC-MS protocol outlined in this guide provides a reliable method for obtaining a high-quality mass spectrum of this compound, which is essential for its analysis in various scientific and industrial applications.

References

- PubChem. 4-Tert-butyl-2,6-dimethylaniline.

Sources

An In-Depth Technical Guide to the Electronic and Steric Effects of 4-(tert-Butyl)-2,6-Dimethylaniline

Introduction

In the landscape of modern chemical synthesis, 4-(tert-butyl)-2,6-dimethylaniline stands out as a molecule of significant interest. Its unique architecture, characterized by a sterically shielded amino group and an electron-rich aromatic ring, provides a fascinating interplay of electronic and steric effects. This guide offers an in-depth analysis of these properties for researchers, scientists, and drug development professionals. We will explore how its distinct structure governs its reactivity, making it a valuable building block in fields ranging from catalysis and materials science to medicinal chemistry. The strategic placement of two ortho-methyl groups and a para-tert-butyl group creates a molecular environment that can be leveraged to control reaction outcomes, enhance molecular stability, and impart desirable pharmacokinetic properties in drug candidates.

Molecular Properties and Characterization